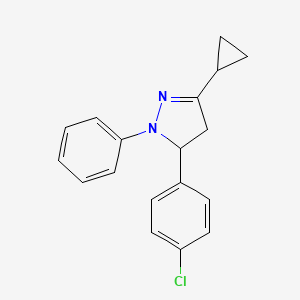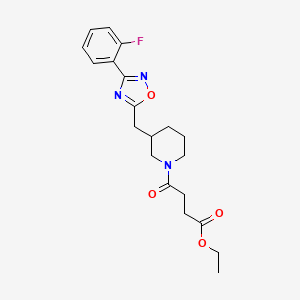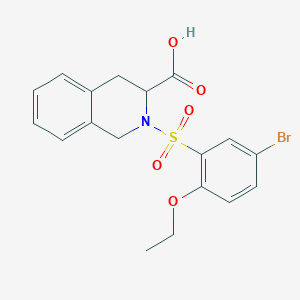
5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound "5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazoles are heterocyclic aromatic organic compounds characterized by a 5-membered ring with two adjacent nitrogen atoms. The presence of chlorophenyl groups in the compound suggests potential for interaction with various biological targets, as chlorophenyl structures are often seen in molecules with significant biological activity .
Synthesis Analysis
The synthesis of pyrazole derivatives typically involves the reaction of hydrazines with 1,3-diketones or their equivalents. For instance, a related compound was synthesized by a condensation/cyclisation reaction of a chlorothiophenyl-enone with chlorophenylhydrazine hydrochloride in the presence of hydrochloric acid under reflux conditions . This method could potentially be adapted for the synthesis of "this compound" by choosing appropriate starting materials and reaction conditions.
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often studied using spectroscopic techniques and quantum chemical calculations. For example, the crystal structure of a similar compound was determined using X-ray diffraction, and its geometry and vibrational frequencies were calculated using density functional theory (DFT) . These techniques could be applied to analyze the molecular structure of "this compound" to gain insights into its conformation and electronic properties.
Chemical Reactions Analysis
Pyrazole derivatives can undergo various chemical reactions, including electrophilic and nucleophilic attacks, due to the presence of reactive sites in their structure. The molecular electrostatic potential (MEP) maps can predict the regions of the molecule that are susceptible to these attacks. For instance, the negative regions of MEP are often associated with electrophilic attack sites, while positive regions indicate nucleophilic attack sites . Understanding these reactive sites can help predict the chemical behavior of "this compound" in various environments.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are influenced by their molecular structure. The HOMO-LUMO gap is an important parameter that can indicate the chemical reactivity and kinetic stability of a compound. A smaller gap usually suggests higher reactivity and lower stability. Additionally, the thermodynamic properties can be calculated to understand the compound's behavior under different temperatures and pressures . These properties are crucial for the development of the compound as a potential drug candidate or for other applications.
Applications De Recherche Scientifique
Chemical Synthesis and Heterocyclic Compound Development
5-(4-chlorophenyl)-3-cyclopropyl-1-phenyl-4,5-dihydro-1H-pyrazole is a compound that belongs to the class of pyrazoline derivatives. Pyrazolines are known for their wide applications in the synthesis of heterocyclic compounds, which are crucial in the development of pharmaceuticals and agrochemicals. Studies have highlighted the unique reactivity of pyrazoline derivatives, making them valuable building blocks for the synthesis of a diverse range of heterocyclic compounds such as pyrazolo-imidazoles, -thiazoles, spiropyridines, spiropyrroles, spiropyrans, and others (Gomaa & Ali, 2020). These compounds exhibit significant biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties, underscoring the importance of pyrazoline derivatives in medicinal chemistry.
Medicinal Chemistry and Biological Activities
Pyrazoline derivatives have been extensively studied for their diverse pharmacological effects. The literature reveals that these compounds possess a wide range of biological activities, making them potential candidates for the development of new therapeutic agents. For instance, recent patents and research articles have reported on the antimicrobial (antibacterial, antifungal, antimycobacterial), anti-inflammatory, analgesic, antidepressant, anticancer activities, and more of pyrazoline derivatives. These findings highlight the versatility of pyrazoline derivatives in drug discovery and development (Shaaban, Mayhoub, & Farag, 2012; Ray et al., 2022).
Catalysis and Synthetic Applications
The synthesis of pyrazoline derivatives has also been facilitated by the use of various catalytic methods, indicating the role of catalysis in enhancing the efficiency and selectivity of these synthetic processes. The development of novel catalysts and synthetic routes for pyrazoline derivatives is an area of active research, aiming to expand the utility of these compounds in organic synthesis and drug development (Parmar, Vala, & Patel, 2023).
Propriétés
IUPAC Name |
3-(4-chlorophenyl)-5-cyclopropyl-2-phenyl-3,4-dihydropyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17ClN2/c19-15-10-8-14(9-11-15)18-12-17(13-6-7-13)20-21(18)16-4-2-1-3-5-16/h1-5,8-11,13,18H,6-7,12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HEHWIBQALNWPTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN(C(C2)C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17ClN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[[5-(4-Methoxyphenyl)-4-oxothieno[2,3-d]pyrimidin-3-yl]methyl]benzoic acid](/img/structure/B2538258.png)
![tert-Butyl 2-phenyl-6,7-dihydro-2H-pyrazolo[4,3-c]pyridine-5(4H)-carboxylate](/img/structure/B2538260.png)


![1-(Azepan-1-yl)-2-(benzo[d]oxazol-2-ylthio)ethanone](/img/structure/B2538266.png)
![3-[Benzyl(methyl)amino]-1,1,1-trifluoropropan-2-ol](/img/structure/B2538267.png)


![7-Methoxy-N-[(1-morpholin-4-ylcyclobutyl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2538274.png)

![3-{(E)-1-[4-(trifluoromethoxy)anilino]ethylidene}dihydro-2(3H)-furanone](/img/structure/B2538276.png)

![N-[4-(1,1-dioxothiazinan-2-yl)phenyl]-4-fluorobenzamide](/img/structure/B2538278.png)